3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine
Description
Historical Development of Piperazine-Based Compounds
Piperazine derivatives have played a pivotal role in pharmaceutical development since their isolation from black pepper alkaloids in the 19th century. Early applications focused on antiparasitic agents, with piperazine citrate becoming a first-line treatment for ascariasis by the mid-20th century. The 1950s marked a turning point as synthetic methodologies advanced, enabling systematic modifications of the piperazine scaffold. Key milestones include:
- 1950s–1970s : Development of antipsychotics (e.g., trifluoperazine) and antidepressants exploiting piperazine’s hydrogen-bonding capacity.
- 1980s–2000s : Emergence of fluoroquinolone antibiotics (e.g., ciprofloxacin) incorporating piperazine moieties to enhance bacterial DNA gyrase inhibition.
- Post-2000 : Rational design of targeted therapies using piperazine as a conformational spacer in kinase inhibitors (e.g., vemurafenib).
The synthesis of 3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine builds upon these historical advances, combining fluorine’s metabolic stability with piperazine’s pharmacokinetic advantages.
Structural Significance of Fluorophenyl Substitutions in Piperazine Derivatives
The 2-fluorophenyl group in this compound induces distinct electronic and steric effects that modulate biological activity:
X-ray crystallographic studies confirm that fluorophenyl substitutions preferentially orient the piperazine ring in a chair conformation, positioning the propanamine side chain equatorially for optimal interactions with biological targets. Nuclear magnetic resonance (NMR) analyses reveal downfield shifts in the piperazine protons (δ = 3.1–3.3 ppm) due to fluorine’s inductive effects.
Positional Isomerism in Fluorophenyl-Piperazine-Propanamine Systems
The biological activity of fluorophenyl-piperazine derivatives critically depends on the substitution pattern of the aromatic ring. Comparative studies of positional isomers demonstrate marked differences in target selectivity:
Table 1 : Receptor binding profiles of fluorophenyl-piperazine regioisomers
| Isomer Position | 5-HT1A (Ki, nM) | D2 (Ki, nM) | MAO-B (IC50, µM) |
|---|---|---|---|
| 2-Fluorophenyl | 12.4 ± 1.2 | 84.3 ± 6.7 | 0.013 ± 0.002 |
| 3-Fluorophenyl | 28.9 ± 3.1 | 112.5 ± 9.4 | 0.039 ± 0.005 |
| 4-Fluorophenyl | 45.6 ± 4.8 | 203.7 ± 18.2 | 1.57 ± 0.12 |
Chromatographic analyses using ion-pair reverse-phase high-performance liquid chromatography (HPLC) effectively separate these regioisomers. Optimal resolution occurs with mobile phases containing 1-heptanesulfonic acid sodium salt (20 mM) in acetonitrile-phosphate buffer (pH 2.8), achieving baseline separation of 2- and 4-fluorophenyl analogs within 15 minutes.
The 2-fluorophenyl isomer demonstrates superior monoamine oxidase-B (MAO-B) inhibition (IC50 = 13 nM) compared to its positional counterparts, attributed to optimal fluorine placement for hydrogen-bonding with flavin adenine dinucleotide (FAD) cofactors. Molecular docking simulations reveal that the ortho-fluorine atom participates in edge-to-face aromatic interactions with Tyr398 in the MAO-B active site, stabilizing the inhibitor-enzyme complex.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUIEUDODPVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178672-12-3 | |
| Record name | 3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 2-fluorophenylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation, thereby influencing neurological functions .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring significantly influence pharmacological properties:
Key Observations :
- Ortho vs. Para Fluorine : The ortho-fluorine in the target compound may reduce steric hindrance compared to para-substituted analogs, allowing better interaction with planar receptor sites .
- Chlorine vs. Fluorine : Chlorine’s larger size and lipophilicity increase molecular weight and may enhance off-target interactions, whereas fluorine balances electronegativity and compactness .
Alkyl Chain Modifications
The length of the alkyl chain between the piperazine and amine groups affects flexibility and receptor engagement:
Receptor Affinity and Selectivity
- Dopamine D4 Receptor : The 2-fluorophenyl analog’s selectivity may parallel L-750,667, a high-affinity D4 antagonist (Ki = 0.51 nM), though structural differences (e.g., azaindole vs. piperazine) result in distinct binding profiles .
- Anticonvulsant Activity: Chlorophenyl derivatives (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine) show notable activity in seizure models, while fluorophenyl analogs may prioritize metabolic stability over potency .
Therapeutic Implications
- Neurological Disorders : Fluorophenyl piperazines are explored for Alzheimer’s disease (e.g., RPEL derivatives) due to multi-target effects on amyloid-β and tau .
- Cancer : Guanidine-based analogs (e.g., 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine) show dual histamine H3 receptor antagonism and anticancer activity .
Biological Activity
3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a fluorophenyl group, enhances its interaction with various biological targets, making it a compound of interest in medicinal chemistry and therapeutic applications.
- Molecular Formula : C13H20FN3
- Molecular Weight : 237.32 g/mol
- CAS Number : 178672-12-3
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. Research indicates that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, which can influence neurological functions and potentially address various medical conditions.
Antimicrobial and Antifungal Properties
Studies have demonstrated that this compound exhibits antimicrobial and antifungal activities. These effects are believed to stem from its ability to disrupt cellular processes in pathogens.
Neuropharmacological Effects
Research indicates that this compound may possess neuropharmacological properties. It has been evaluated for its potential in treating neurological disorders, particularly due to its interaction with neurotransmitter systems. For instance, it has shown promise in modulating serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
Inhibition of Nucleoside Transporters
A study highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT2. This inhibition is significant as ENTs are vital for nucleotide synthesis and regulation of adenosine functions, which play a role in various physiological processes including cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Aminopropyl)-4-methylpiperazine | Similar piperazine core | Varies; less studied |
| 3-(Piperazin-1-yl)propan-1-amine | Lacks fluorophenyl group | Different receptor affinities |
The inclusion of the fluorophenyl group in this compound enhances its lipophilicity and receptor binding potential compared to similar compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Neurotransmitter Modulation : A study assessed the impact of this compound on serotonin receptors, revealing dose-dependent modulation that could influence anxiety and depression treatments.
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibiotics.
- Nucleoside Transport Inhibition : Inhibitory effects on ENT2 were documented, showcasing its potential in cancer therapy where nucleoside transport modulation can affect tumor growth dynamics .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine to ensure high purity and yield?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., inert atmosphere, temperature control) and catalyst selection. For example, coupling reactions involving piperazine derivatives often require anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) followed by recrystallization can improve purity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, as described for structurally similar compounds in synthesis protocols .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, as demonstrated for analogous piperazine derivatives . For example, characteristic peaks for the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and piperazine methylene groups (δ 2.4–3.1 ppm) should align with predicted splitting patterns. Mass spectrometry (ESI-TOF) can verify molecular weight (±2 ppm accuracy).
Q. What receptor interaction studies are critical for initial pharmacological profiling of this compound?
- Methodological Answer : Prioritize radioligand binding assays against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to the structural similarity of piperazine derivatives to known ligands . Use HEK-293 cells transfected with human receptor subtypes and measure competitive displacement of labeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A). Dose-response curves (IC₅₀ values) should be analyzed using nonlinear regression models.
Advanced Research Questions
Q. How can contradictory data in receptor binding assays for this compound be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Replicate experiments under standardized protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C) and validate receptor expression levels via Western blotting. Cross-validate using functional assays (e.g., cAMP accumulation for G protein-coupled receptors). Computational docking studies (AutoDock Vina) can identify binding pose variations that explain discrepancies .
Q. What computational strategies are recommended for predicting the metabolic stability of this compound?
- Methodological Answer : Use in silico tools like SwissADME or StarDrop to predict cytochrome P450 (CYP) enzyme interactions. Focus on CYP3A4/2D6 due to their role in metabolizing arylpiperazines. Molecular dynamics simulations (AMBER or GROMACS) can model the compound’s interaction with CYP active sites, identifying vulnerable moieties (e.g., fluorophenyl or piperazine groups). Experimental validation via liver microsome assays (human or rat) with LC-MS/MS quantification is essential .
Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetic profile?
- Methodological Answer : Use Sprague-Dawley rats (n=6/group) for intravenous (IV) and oral (PO) administration. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%). Tissue distribution studies (brain, liver, kidneys) should employ homogenization followed by solvent extraction and LC-MS/MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
